(3-Ethylphenyl)methanol

Description

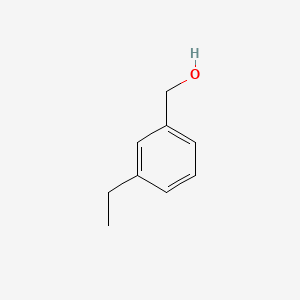

(3-Ethylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₉H₁₂O. Its structure consists of a benzene ring substituted with an ethyl group at the meta position and a hydroxymethyl (-CH₂OH) group.

The synthesis of this compound derivatives often involves Grignard reactions or nucleophilic substitution. For example, in one protocol, 1-bromo-3-ethylbenzene is treated with benzophenone in the presence of n-butyllithium to yield (3-ethylphenyl)(diphenyl)methanol, showcasing the versatility of its synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKSUUBAYVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968764 | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53957-34-9 | |

| Record name | Benzenemethanol, ar-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-ethylphenyl)methanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of (3-ethylphenyl)methanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

Oxidation: this compound can be oxidized to (3-ethylphenyl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to (3-ethylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-ethylphenyl)methyl chloride.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

Oxidation: (3-Ethylphenyl)methanal

Reduction: (3-Ethylphenyl)methane

Substitution: (3-Ethylphenyl)methyl chloride

Scientific Research Applications

(3-Ethylphenyl)methanol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs due to its ability to undergo various chemical transformations.

Materials Science: It is utilized in the production of polymers and other advanced materials.

Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (3-Ethylphenyl)methanol

Structural Insights :

- Ethyl vs. Ethynyl Substitution: The ethynyl group in (3-ethynylphenyl)methanol introduces sp-hybridized carbon, increasing molecular rigidity compared to the ethyl group in this compound .

- Methyl Addition: (3-Ethyl-5-methylphenyl)methanol exhibits enhanced steric hindrance due to the methyl group at C5, which may influence solubility and reactivity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Hydrophobicity: this compound has a higher predicted LogP (~2.1) than phenolic derivatives like 2-(3-hydroxyphenyl)ethanol (~1.2), indicating greater lipophilicity .

- Thermal Stability: Ethoxy and methoxy substituents (e.g., in 1-(3-ethoxy-2-hydroxy-6-methoxyphenyl)ethanone) result in lower melting points compared to non-ether derivatives .

Key Findings :

- Anticancer Potential: Pyridone derivatives containing the 3-ethylphenyl group (e.g., 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit planar molecular geometries, facilitating DNA intercalation or enzyme inhibition .

- Enzyme Interactions : Derivatives like icotinib analogs demonstrate mechanism-based inactivation of CYP3A4/5 enzymes, critical in drug metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.